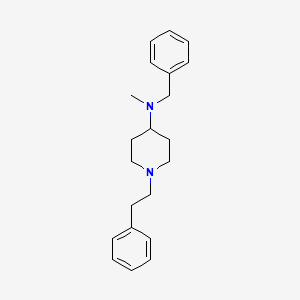![molecular formula C21H29N5O2 B6105338 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane](/img/structure/B6105338.png)
1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane, also known as MTEP, is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
作用機序
1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane acts as a competitive antagonist of mGluR5, inhibiting its activation by glutamate. This leads to a reduction in the downstream signaling pathways that are involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound can modulate the release of neurotransmitters and reduce the excitability of neurons.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress, and the regulation of inflammatory responses. This compound can also reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction.
実験室実験の利点と制限
One of the main advantages of using 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor subtype. Additionally, this compound has a high potency and can be administered in low doses. However, one limitation of using this compound is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical settings. Additionally, further studies are needed to elucidate the role of mGluR5 in various neurological disorders and to determine the optimal dosing and administration strategies for this compound. Finally, research on the potential off-target effects of this compound and other mGluR5 antagonists is needed to fully understand their mechanisms of action.
合成法
The synthesis of 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane involves the reaction of 4-phenylazepan-1-amine with 2-(4-morpholinyl)ethyl isocyanate, followed by the addition of 1H-1,2,3-triazole-4-carboxylic acid and triethylamine. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane has been widely used in scientific research to study the role of mGluR5 in various neurological disorders. Studies have shown that this compound can improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has also been shown to reduce the motor symptoms of Parkinson's disease in animal models. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as mGluR5 has been implicated in drug-seeking behavior.
特性
IUPAC Name |
[1-(2-morpholin-4-ylethyl)triazol-4-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-21(20-17-26(23-22-20)12-11-24-13-15-28-16-14-24)25-9-4-7-19(8-10-25)18-5-2-1-3-6-18/h1-3,5-6,17,19H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHRVXYYMWGIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN(N=N2)CCN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B6105275.png)
![N~1~-(3-chlorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6105293.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6105299.png)
![5-(2,4-dimethoxyphenyl)-N-[2-(2-fluorophenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6105307.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B6105313.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6105326.png)
![4-(4-isopropoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105328.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide](/img/structure/B6105331.png)

![2-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105349.png)
![methyl 2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6105350.png)
![2-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6105361.png)